UPLC-MS/MS Analysis: Precursor and Product Ion Mass Shift vs. Unlabeled Hypoxanthine
In a validated UPLC-MS/MS assay for purine metabolites, Hypoxanthine-13C5 exhibited a precursor ion m/z of 141.8 and a product ion m/z of 124, representing a mass shift of +5 Da relative to the unlabeled hypoxanthine (precursor m/z 136.8, product m/z 119). Both compounds were analyzed under identical conditions: collision energy of 22 eV and retention time of 1.77 min, confirming co-elution and analogous ionization efficiency [1].
| Evidence Dimension | Precursor and product ion m/z in UPLC-MS/MS |
|---|---|
| Target Compound Data | Precursor m/z: 141.8; Product m/z: 124 |
| Comparator Or Baseline | Unlabeled Hypoxanthine: Precursor m/z: 136.8; Product m/z: 119 |
| Quantified Difference | Mass shift: +5 Da for both precursor and product ions |
| Conditions | UPLC-MS/MS, Collision energy: 22 eV, Retention time: 1.77 min |
Why This Matters
The +5 Da mass shift enables unambiguous resolution of the internal standard from the endogenous analyte in complex biological matrices, a prerequisite for accurate and precise quantitative MS assays.
- [1] Nature Scientific Reports. Table 1: Summary of UPLC-MS/MS assays. Analysis of hypoxanthine. 2022. View Source
